![molecular formula C8H14N4O2 B254618 3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254618.png)
3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is a synthetic compound that belongs to the class of triazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including drug discovery, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of 3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is not fully understood. However, it has been found to interact with certain enzymes and receptors, leading to inhibition of their activity. It has also been found to have an effect on certain cellular processes, including DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of certain enzymes and receptors, leading to a decrease in their function. Physiologically, it has been found to have an effect on various cellular processes, including DNA synthesis and protein synthesis, which can ultimately lead to changes in cell function and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its versatility. It can be used in various scientific research areas, including drug discovery, agriculture, and material science. It is also relatively easy to synthesize and has a high yield. However, one of the main limitations is its potential toxicity, which can limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one. One area of focus could be on its potential as a drug candidate, specifically in the development of new drugs for the treatment of certain diseases. Another area of focus could be on its potential as a crop protection agent, specifically in the development of new herbicides and fungicides. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective compounds in the future.
In conclusion, 3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is a synthetic compound that has shown potential applications in various scientific research areas. Its versatility and ease of synthesis make it a promising candidate for future research. However, more research is needed to fully understand its mechanism of action and potential side effects, which could ultimately lead to the development of safer and more effective compounds in the future.
Synthesemethoden
The synthesis of 3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one involves the reaction of 3-aminopropyltrimethoxysilane with 2,4,6-trichloro-1,3,5-triazine in the presence of a base. The resulting product is then subjected to a reaction with methylamine to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has shown potential applications in various scientific research areas. In drug discovery, it has been found to exhibit inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. In agriculture, it has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Produktname |
3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one |
---|---|
Molekularformel |
C8H14N4O2 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-(3-methoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H14N4O2/c1-6-7(13)10-8(12-11-6)9-4-3-5-14-2/h3-5H2,1-2H3,(H2,9,10,12,13) |
InChI-Schlüssel |
HJPHUBODMCUSKI-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NNC(=NC1=O)NCCCOC |
SMILES |
CC1=NNC(=NC1=O)NCCCOC |
Kanonische SMILES |
CC1=NNC(=NC1=O)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.